1-(3,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-25-12-7-11(8-13(9-12)26-2)24-15(18)14(21-23-24)17-20-16(22-27-17)10-3-5-19-6-4-10/h3-9H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAFJECRLRDQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Structural Characteristics
The compound features several notable structural components:
- 3,5-Dimethoxyphenyl group : This aromatic moiety is known for its role in enhancing lipophilicity and biological activity.
- Pyridin-4-yl moiety : This nitrogen-containing heterocycle is often associated with various biological activities.
- 1,2,4-Oxadiazol-5-yl group : Known for its antimicrobial properties, this heterocyclic structure contributes to the compound's overall bioactivity.
- 1H-Triazole ring : This five-membered ring is recognized for its role in medicinal chemistry as a scaffold for drug design.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Molecular Weight | 314.34 g/mol |
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole and triazole scaffolds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target molecule have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antitubercular Activity : Certain derivatives have been reported to inhibit Mycobacterium bovis BCG effectively, suggesting potential applications in treating tuberculosis .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have demonstrated that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation:
- HDAC Inhibition : Some derivatives have shown promising results in inhibiting histone deacetylase (HDAC) activity, which is crucial for cancer cell growth regulation. For example, modifications in the oxadiazole structure significantly enhanced HDAC inhibitory potency .
- Molecular Docking Studies : These studies indicate strong binding affinities of the compound to various cancer-related targets, including thymidylate synthase and telomerase .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound targets specific enzymes critical for cell proliferation and survival.
- Apoptosis Induction : It has been shown to increase p53 expression levels and activate caspase pathways leading to apoptosis in cancer cells .
- Antioxidant Properties : Some derivatives exhibit antioxidant activities that could contribute to their therapeutic effects .
Study 1: Antimicrobial Efficacy
Dhumal et al. (2016) conducted a study on 1,3,4-oxadiazole derivatives demonstrating significant antibacterial activity against Mycobacterium bovis BCG. The most effective compounds showed IC50 values lower than traditional antibiotics.
Study 2: Anticancer Potential
Research by Paruch et al. (2020) highlighted several 1,2,4-oxadiazole derivatives that exhibited notable anticancer effects through HDAC inhibition and apoptosis induction in MCF-7 breast cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Oxadiazole Hybrids
Compound A : {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride ()
- Key Differences : Replaces the 3,5-dimethoxyphenyl group with an ethylamine side chain. The pyridin-3-yl substitution (vs. pyridin-4-yl in the target compound) alters electronic properties and binding orientation.
Compound B : 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine ()
- Key Differences : Substitutes the oxadiazole-triazole system with a pyridazine-pyrazole scaffold. The dichlorophenyl group increases lipophilicity, which may enhance membrane permeability.
- Applications : Chlorinated aryl groups are common in antifungal agents .
Analogues with Dimethoxyphenyl and Pyrazole/Triazole Moieties
Compound C : 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine ()
- Key Differences : Lacks the oxadiazole-pyridinyl unit but retains the pyrazole-5-amine group. The 3,4-dimethoxyphenyl substitution (vs. 3,5-dimethoxy in the target) alters steric and electronic profiles.
- Applications : Similar compounds are explored as serotonin receptor modulators due to amine functionality .
Compound D : 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) ()
- Key Differences: Replaces the triazole-oxadiazole system with a urea-linked pyrazole.
- Synthesis: Prepared via refluxing ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing vs. Donor Groups: The target compound’s pyridin-4-yl-oxadiazole unit (electron-deficient) contrasts with Compound C’s dimethoxyphenyl group (electron-rich), affecting charge distribution and receptor binding .
- Bioactivity Trends : Urea derivatives (e.g., Compound D) often exhibit higher metabolic stability than triazole-amines, but the latter’s smaller size may improve bioavailability .
- Synthetic Challenges : Oxadiazole formation typically requires harsh conditions (e.g., dehydrating agents), whereas triazoles are accessible via click chemistry, suggesting modular synthesis for the target compound .
Preparation Methods
Amidoxime Preparation
Pyridine-4-carboxamidoxime is synthesized by reacting pyridine-4-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (12 h, 80°C).
Cyclization with Activated Carboxylic Acid
The amidoxime reacts with a carboxylic acid derivative (e.g., cyanoacetic acid) using propylphosphonic anhydride (T3P) as the activating agent in tetrahydrofuran (THF) at 80°C. This yields 3-(pyridin-4-yl)-5-cyano-1,2,4-oxadiazole (1 ) in 87–97% yield (Table 1).
| Entry | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyridine-4-carboxamidoxime + Cyanoacetic acid | T3P, THF, 80°C, 3 h | 92 |
Functionalization of Oxadiazole for Triazole Coupling
Nitrile to Azide Conversion
Compound 1 is treated with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 24 h, yielding 5-azido-3-(pyridin-4-yl)-1,2,4-oxadiazole (2 ).
Azide Purification
Crude 2 is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), achieving >95% purity by HPLC.
Synthesis of 3,5-Dimethoxyphenyl Azide
Diazotization and Azide Formation
3,5-Dimethoxyaniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by reaction with sodium azide to yield 3,5-dimethoxyphenyl azide (3 ).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne Selection and Protection
Propargyl amine is protected as the tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate in THF. The resulting Boc-protected propargyl amine (4 ) reacts with 3 under Cu(I) catalysis.
Triazole Formation
A mixture of 2 (1.2 equiv), 4 (1.0 equiv), CuSO₄·5H₂O (0.1 equiv), and sodium ascorbate (0.2 equiv) in THF/water (4:1) is stirred at 25°C for 12 h. The Boc group is removed with trifluoroacetic acid (TFA), yielding 1-(3,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (5 ) in 68% yield.
Alternative Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 120°C, 20 min) reduces reaction time for oxadiazole formation, improving yield to 94%.
Post-Triazole Amination
Bromination of the triazole at position 5 using N-bromosuccinimide (NBS) followed by palladium-catalyzed amination introduces the amine group, albeit with lower efficiency (42% yield).
Analytical Characterization
Spectroscopic Data
Q & A
Q. Critical Parameters :
Q. Table 1: Comparison of Synthetic Approaches
Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Answer:
Primary Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of triazole (C-4 vs. C-5 substitution) and oxadiazole ring planarity. Key signals:
- HRMS : Verify molecular ion ([M+H]⁺) and isotopic pattern matching .
- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C=N/C-O bands (1600–1650 cm⁻¹) .
Q. Advanced Methods :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
- X-ray Crystallography : Determine tautomeric preferences (e.g., triazole vs. oxadiazole tautomerism) .
How can researchers optimize the yield and purity of this compound during multi-step synthesis?
Answer:
Optimization Strategies :
Solvent Selection : Use DMF for oxadiazole cyclization (enhances electrophilicity of intermediates) and THF/water for CuAAC (improves solubility of azides) .
Catalyst Loading : Limit Cu(I) to 5 mol% to minimize copper-induced decomposition .
Purification : Employ flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (EtOAc/hexane) to remove unreacted azides .
Q. Contradictions in Literature :
- Some studies report higher yields with microwave-assisted cyclization (e.g., 85% in 2 h ), while traditional methods require longer times (12 h) .
How can discrepancies in spectral data (e.g., unexpected peaks in NMR) be addressed when characterizing this compound?
Answer:
Common Issues and Solutions :
- Residual Solvent Peaks : Use deuterated DMSO-d₆ for NMR to avoid masking amine protons .
- Tautomerism in Triazole/Oxadiazole : Perform variable-temperature NMR (VT-NMR) to observe dynamic exchange between tautomers .
- Impurity Identification : Compare HRMS data with predicted adducts (e.g., sodium or potassium clusters) .
Case Study :
In , X-ray crystallography resolved tautomerism by confirming the triazole-amine configuration over oxadiazole-imine forms .
What strategies are effective in evaluating the biological activity of this compound against specific targets?
Answer:
Experimental Design :
In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
Binding Studies :
- Surface Plasmon Resonance (SPR) : Measure affinity for target proteins (KD values) .
- Molecular Docking : Validate interactions with pyridinyl/oxadiazole motifs in ATP-binding pockets .
Q. Key Considerations :
- Use positive controls (e.g., gefitinib for EGFR) to benchmark activity .
- Address solubility issues with DMSO stock solutions (<0.1% final concentration) .
How can researchers resolve tautomerism in the triazole ring using crystallographic methods?
Answer:
Methodology :
Single-Crystal Growth : Slow evaporation of EtOAc/hexane mixtures to obtain diffraction-quality crystals .
X-ray Diffraction : Collect data at 173 K to minimize thermal motion. Key parameters:
- R Factor : <0.05 for high confidence .
- Dihedral Angles : Confirm planarity between triazole and pyridinyl rings (e.g., <5° deviation) .
Example :
In , tautomerism between triazole-amine and oxadiazole-imine forms was resolved by observing a planar triazole ring (dihedral angle = 2.3°) .
What computational approaches are recommended to predict the reactivity of this compound in nucleophilic substitutions?
Answer:
Advanced Techniques :
DFT Calculations :
- Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic centers (e.g., C-5 of triazole) .
- Calculate Fukui indices to predict nucleophilic attack sites .
MD Simulations : Model solvation effects in aqueous/DMSO mixtures to assess stability .
Validation :
Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
